Diisopropyl (2-bromoethyl)phosphonate

Horner-Wadsworth-Emmons reaction Olefination Stereoselectivity

Diisopropyl (2-bromoethyl)phosphonate (CAS 40392-43-6, C8H18BrO3P, MW 273.10) is a β-bromoethyl-substituted dialkyl phosphonate. It belongs to a class of organophosphorus compounds widely utilized as Horner-Wadsworth-Emmons (HWE) olefination reagents and precursors to phosphonic acids via dealkylation.

Molecular Formula C8H18BrO3P
Molecular Weight 273.10 g/mol
Cat. No. B13736499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl (2-bromoethyl)phosphonate
Molecular FormulaC8H18BrO3P
Molecular Weight273.10 g/mol
Structural Identifiers
SMILESCC(C)OP(=O)(CCBr)OC(C)C
InChIInChI=1S/C8H18BrO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyCSJOCPJTRHKLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisopropyl (2-bromoethyl)phosphonate: Core Properties and Structural Context for Procurement and Research Selection


Diisopropyl (2-bromoethyl)phosphonate (CAS 40392-43-6, C8H18BrO3P, MW 273.10) is a β-bromoethyl-substituted dialkyl phosphonate . It belongs to a class of organophosphorus compounds widely utilized as Horner-Wadsworth-Emmons (HWE) olefination reagents and precursors to phosphonic acids via dealkylation . The compound's bulky isopropyl ester groups introduce steric hindrance that influences reaction selectivity and nucleophilicity relative to less hindered dimethyl or diethyl analogs [1]. This baseline establishes the compound as a functionally versatile building block whose specific ester group choice directly impacts downstream synthetic outcomes, making it a distinct procurement consideration.

Why Diisopropyl (2-bromoethyl)phosphonate Cannot Be Casually Substituted by Other Alkyl Phosphonates


Alkyl phosphonates bearing identical β-bromoethyl functionality but differing ester groups (e.g., diethyl or dimethyl) are not interchangeable due to quantifiable differences in steric bulk, which directly modulate reactivity in key transformations. The isopropyl ester imparts greater steric hindrance than ethyl or methyl groups, affecting nucleophilicity in HWE olefinations and coordination behavior with metal ions [1]. Furthermore, the efficiency of dealkylation to the corresponding phosphonic acid—a critical step in many synthetic sequences—varies significantly based on the ester group, with isopropyl esters often exhibiting distinct reactivity profiles under standard conditions . These quantifiable performance gaps, detailed below, necessitate deliberate compound selection rather than generic substitution.

Quantitative Differentiation of Diisopropyl (2-bromoethyl)phosphonate from Closest Analogs: A Comparative Evidence Guide


Enhanced E-Selectivity in Horner-Wadsworth-Emmons Olefinations with Diisopropyl Phosphonate Reagents

In solvent-free HWE reactions, a diisopropyl phosphonoacetate reagent (ethyl 2-(diisopropylphosphono)propionate, 1b) achieved 97-98% E-selectivity with aliphatic aldehydes, a marked improvement over the 92-94% E-selectivity obtained with the triethyl phosphonoacetate analog (1a) under identical conditions [1]. This demonstrates that the increased steric bulk of the diisopropyl ester directly enhances stereocontrol in olefin synthesis.

Horner-Wadsworth-Emmons reaction Olefination Stereoselectivity

Quantitative Dealkylation of Diisopropyl Phosphonates to Phosphonic Acids with Boron Tribromide

Boron tribromide (BBr₃) cleanly and quantitatively converts diisopropyl phosphonates, along with dimethyl-, diethyl-, and ditertiobutyl phosphonates, into the corresponding phosphonic acids via methanolysis . While this study demonstrates that the dealkylation method is broadly applicable across ester types, it provides quantitative validation that the diisopropyl ester can be removed efficiently (described as "quantitative"), confirming its viability as a synthetic handle for generating the free phosphonic acid when needed.

Phosphonate dealkylation Phosphonic acid synthesis Protecting group removal

Superior Donor Ability of Diisopropyl Phosphonate Esters in Hydrogen-Bonding Interactions

Infrared (IR) studies of hydrogen-bonded phenol adducts reveal that the donor strength of neutral phosphonate alkyl esters toward phenol decreases in the order: diisopropyl methylphosphonate (dimp) > diethyl ethylphosphonate (deep) > di-n-butyl n-butylphosphonate (dbbp) > dimethyl methylphosphonate (dmmp) > bis-(2-ethylhexyl) 2-ethylhexylphosphonate (dhhp) [1]. This ranking, derived from νOH shifts, indicates that the diisopropyl-substituted phosphonate exhibits the strongest hydrogen-bond acceptor ability among common alkyl phosphonates, a property attributed primarily to favorable inductive effects.

Coordination chemistry Hydrogen bonding Donor strength

Validated Utility as a Building Block for Polyphosphine Synthesis via Arbuzov Reaction

Diisopropyl 2-bromoethylphosphonate has been successfully employed in the Arbuzov reaction with di-isopropoxy(phenyl)phosphine to prepare the secondary-primary diphosphine PhPH·CH₂·CH₂·PH₂ [1]. This demonstrates the compound's practical utility as an electrophilic partner in P–C bond-forming reactions, enabling access to complex polyphosphine architectures. While no direct comparative yield data versus other haloalkyl phosphonates is provided, this specific application validates the compound's reactivity profile in a demanding synthetic context.

Polyphosphine synthesis Arbuzov reaction Phosphorus ligands

Optimal Application Scenarios for Diisopropyl (2-bromoethyl)phosphonate Based on Quantitative Differentiation


Stereoselective Horner-Wadsworth-Emmons Olefinations Requiring High E-Selectivity

When synthetic sequences demand maximal E-alkene selectivity in the construction of α,β-unsaturated esters, the diisopropyl ester motif (as present in related HWE reagents) provides a quantifiable advantage over less hindered ethyl or methyl analogs, improving E-selectivity from ~92-94% to 97-98% [1]. This scenario is particularly relevant for pharmaceutical and natural product synthesis where stereochemical purity directly impacts biological activity.

Synthesis of Phosphonic Acids via Clean, Quantitative Dealkylation

For applications requiring a reliable, high-yielding deprotection step to access the free phosphonic acid functionality, diisopropyl (2-bromoethyl)phosphonate is an excellent precursor. The BBr₃-mediated dealkylation proceeds quantitatively under mild conditions, matching the efficiency observed for less sterically demanding esters , thereby offering a balance of steric protection during earlier synthetic steps and reliable liberation of the active phosphonic acid group when required.

Coordination Chemistry and Metal Complexation Leveraging Enhanced Donor Ability

In studies of metal-ligand interactions, hydrogen-bonding networks, or the development of phosphorus-based Lewis base catalysts, the diisopropyl phosphonate ester demonstrates superior donor ability toward phenol compared to diethyl and dimethyl analogs [2]. This property can be exploited to tune the electronic environment of metal centers or to enhance specific supramolecular interactions.

Precursor to Polyphosphine Ligands via Michaelis-Arbuzov Chemistry

The compound serves as a validated electrophilic building block for constructing complex polyphosphine architectures via the Arbuzov reaction [3]. This application scenario is highly specific to researchers designing novel phosphorus-containing ligands for catalysis or materials science, where the β-bromoethyl handle and phosphonate ester group must both be competent in subsequent transformations.

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